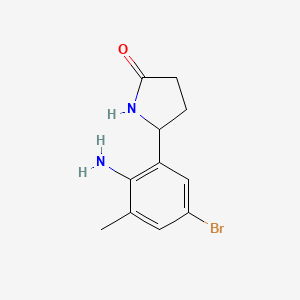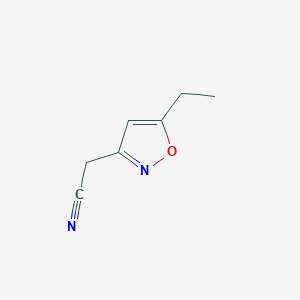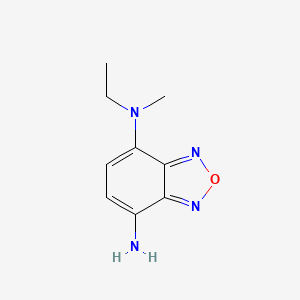
4-N-ethyl-4-N-methyl-2,1,3-benzoxadiazole-4,7-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-ethyl-4-N-methyl-2,1,3-benzoxadiazole-4,7-diamine is a chemical compound with the molecular formula C9H12N4O and a molecular weight of 192.22 g/mol . This compound belongs to the benzoxadiazole family, which is known for its diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-ethyl-4-N-methyl-2,1,3-benzoxadiazole-4,7-diamine typically involves the reaction of 2,1,3-benzoxadiazole with ethylamine and methylamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes . The reaction conditions are optimized to maximize yield and minimize waste. The final product is subjected to rigorous quality control measures to ensure consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-N-ethyl-4-N-methyl-2,1,3-benzoxadiazole-4,7-diamine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, nucleophiles; reactions are often conducted in polar solvents at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced derivatives .
Applications De Recherche Scientifique
4-N-ethyl-4-N-methyl-2,1,3-benzoxadiazole-4,7-diamine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-N-ethyl-4-N-methyl-2,1,3-benzoxadiazole-4,7-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-N-ethyl-4-N-(2-methylbutyl)-2,1,3-benzoxadiazole-4,7-diamine
- 4-N-methyl-2,1,3-benzoxadiazole-4,7-diamine; dihydrochloride
Uniqueness
4-N-ethyl-4-N-methyl-2,1,3-benzoxadiazole-4,7-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, including its use as a fluorescent probe and in the synthesis of complex organic molecules .
Propriétés
Formule moléculaire |
C9H12N4O |
|---|---|
Poids moléculaire |
192.22 g/mol |
Nom IUPAC |
4-N-ethyl-4-N-methyl-2,1,3-benzoxadiazole-4,7-diamine |
InChI |
InChI=1S/C9H12N4O/c1-3-13(2)7-5-4-6(10)8-9(7)12-14-11-8/h4-5H,3,10H2,1-2H3 |
Clé InChI |
PGEHSVDFORSUPV-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)C1=CC=C(C2=NON=C12)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B13204339.png)
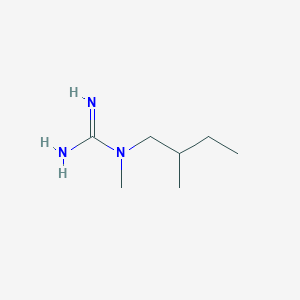
![3-[1-(Aminomethyl)cyclopropyl]-2,2-dimethyloxolan-3-ol](/img/structure/B13204346.png)
![2-[(4-Aminocyclohexyl)oxy]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B13204353.png)

![2-[2-(Bromodifluoromethyl)-7-nitro-1H-indol-3-yl]ethan-1-amine](/img/structure/B13204364.png)
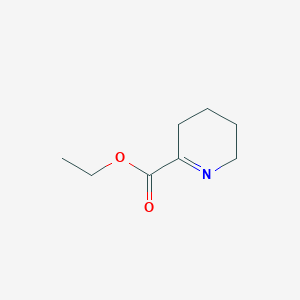
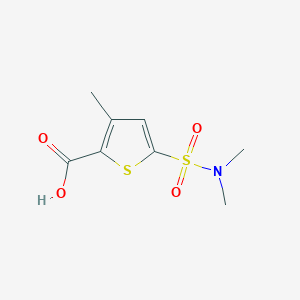
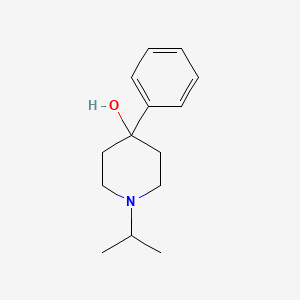
![N-[2-(3-methylphenoxy)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13204392.png)
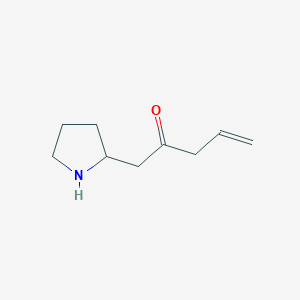
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-cyanophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13204400.png)
